Ethyl Resorcinol-d5

Description

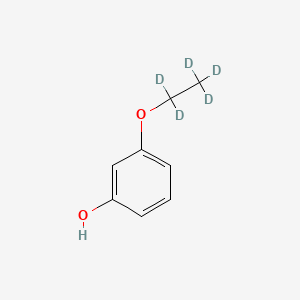

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIKLMJHBGFTPV-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661968 | |

| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189493-66-0 | |

| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to the Application of Ethyl Resorcinol-d5

For researchers, scientists, and drug development professionals engaged in the precise quantification of small molecules, the integrity of analytical data is paramount. In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is not merely a best practice but the bedrock of a robust and defensible bioanalytical method. This guide provides an in-depth exploration of the role and application of Ethyl Resorcinol-d5, a deuterated internal standard, in the quantitative analysis of its non-labeled analogue, 4-ethylresorcinol. We will delve into the core principles of its application, provide a detailed experimental protocol, and illustrate the workflows and concepts that underpin its utility in modern research.

Part 1: The Core Directive: Why a Deuterated Internal Standard is Non-Negotiable

In quantitative mass spectrometry, particularly within complex biological matrices like plasma, urine, or tissue homogenates, numerous variables can compromise the accuracy and reproducibility of measurements.[1] These challenges are the primary drivers for the adoption of a stable isotope-labeled internal standard (SIL-IS), such as this compound.

The Triad of Analytical Variability:

-

Matrix Effects: Co-eluting endogenous components from biological samples can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.[1]

-

Sample Preparation Inconsistencies: The multi-step process of extracting an analyte from a complex matrix, whether through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can result in variable analyte recovery between samples.

-

Instrumental Drift: Minor fluctuations in the performance of the LC and MS systems over the course of an analytical run, such as variations in injection volume or detector sensitivity, can introduce systematic error.[1]

A deuterated internal standard is the ideal solution to this triad of variability. By replacing five hydrogen atoms with deuterium, this compound is chemically and physically almost identical to 4-ethylresorcinol.[2] This near-identity ensures that it behaves in a virtually indistinguishable manner during extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinctly identified by the mass spectrometer.

The fundamental principle, known as isotope dilution mass spectrometry , is that any analyte loss during sample processing or any fluctuation in instrument response will affect the deuterated standard to the same degree as the analyte.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration. This ratiometric measurement is the key to correcting for experimental variations and achieving the highest levels of accuracy and precision.

Part 2: The Principle of Isotope Dilution in Practice

The logic of using a deuterated internal standard is elegantly simple yet powerful. A known, fixed amount of this compound is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. From that point forward, the ratio of the native analyte (4-ethylresorcinol) to the deuterated internal standard (this compound) is locked in.

Caption: The core principle of isotope dilution mass spectrometry.

Part 3: A Representative Bioanalytical Method: Quantification of 4-Ethylresorcinol in Human Plasma

While 4-ethylresorcinol has applications in the pharmaceutical and cosmetic industries for its effects on skin hyperpigmentation, this section provides a detailed protocol for its quantification in human plasma, a common requirement for pharmacokinetic studies.[4] This method is a robust framework that can be adapted for various research needs.

Materials and Reagents

-

Analyte: 4-Ethylresorcinol certified reference material.

-

Biological Matrix: Blank human plasma (K2EDTA).

-

Reagents:

-

Methanol (LC-MS grade).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Water (Ultrapure, 18.2 MΩ·cm).

-

Zinc Sulfate (0.1 M in water).

-

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-ethylresorcinol and this compound in separate 10 mL volumetric flasks using methanol as the solvent.

-

Working Standard Solutions: Serially dilute the 4-ethylresorcinol primary stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards. A typical concentration range for a pharmacokinetic study might be 1 to 2000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture. This concentration should be chosen to yield a robust signal in the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

-

Aliquot Samples: To 100 µL of each plasma sample (calibrators, QCs, and unknowns) in a 1.5 mL microcentrifuge tube, add 25 µL of the Internal Standard Spiking Solution (100 ng/mL this compound).

-

Vortex: Briefly vortex the tubes for 10 seconds to ensure homogeneity.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold temperature and organic solvent will cause proteins to denature and precipitate.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A UHPLC system is recommended for optimal resolution and speed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Rationale |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for phenolic compounds like 4-ethylresorcinol. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and promotes ionization in positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent elutes the analytes from the C18 column. |

| Gradient Elution | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. | A gradient ensures that analytes are sharply focused on the column and elute as narrow peaks, improving sensitivity. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between speed and efficiency. |

| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak symmetry. |

| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection with modern instruments. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. Positive mode is often effective for phenolic compounds. |

| MRM Transitions | 4-Ethylresorcinol: 139.1 -> 110.1 (Quantifier), 139.1 -> 81.1 (Qualifier)This compound: 144.1 -> 115.1 (Quantifier) | These represent the precursor ion (M+H)+ and specific product ions, ensuring high selectivity and specificity for quantification. |

| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the quantifier MRM transitions of both 4-ethylresorcinol and this compound.

-

Calculate Ratio: For each sample, calculate the peak area ratio (PAR) of the analyte to the internal standard: PAR = Area(4-Ethylresorcinol) / Area(this compound).

-

Construct Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Determine Unknown Concentrations: Interpolate the PAR of the unknown samples from the calibration curve to determine their respective concentrations of 4-ethylresorcinol.

Part 4: The Bioanalytical Workflow and Expected Performance

A robust bioanalytical method follows a structured workflow from sample receipt to final data analysis. The use of a deuterated internal standard is integral to every step of this process, ensuring data integrity throughout.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

The use of this compound demonstrably improves assay performance. The table below summarizes typical improvements in key validation parameters when using a deuterated internal standard compared to a structural analog.

Table 2: Performance Characteristics with a Deuterated Internal Standard

| Parameter | Typical Performance with Deuterated IS | Advantage over Structural Analogue IS |

| Linearity (r²) | >0.995 | More consistent signal ratio across the entire concentration range. |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Significantly reduced bias due to superior correction for matrix effects. |

| Precision (%CV) | <15% (<20% at LLOQ) | Improved reproducibility due to correction for sample prep variability. |

| Matrix Effect (%CV) | <15% | Co-elution ensures that ion suppression/enhancement is normalized. |

| Recovery | Consistent and reproducible | While absolute recovery may vary, the analyte/IS ratio remains stable. |

LLOQ: Lower Limit of Quantification

Conclusion

This compound is not merely a reagent but a critical component that enables the highest level of accuracy and precision in the quantitative analysis of 4-ethylresorcinol. By perfectly mimicking the behavior of its non-labeled counterpart through the rigorous processes of sample preparation and analysis, it allows for the effective mitigation of matrix effects, extraction inconsistencies, and instrumental drift. The principles of isotope dilution, when applied with a well-validated method as outlined in this guide, provide researchers, scientists, and drug development professionals with the confidence that their quantitative data is both reliable and defensible. This adherence to the "gold standard" of internal standards is fundamental to the integrity of research and the advancement of pharmaceutical and scientific discovery.

References

- Clearsynth. (n.d.). This compound | CAS No. 1189493-66-0.

- Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

- Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-Ethylphenol in Complex Matrices using a Deuterated Internal Standard.

- Benchchem. (n.d.). Application Notes & Protocols for the Purity Assessment of 4-Ethylresorcinol.

- Ma, Y., et al. (2017).

- Bhandarkar, D., et al. (2018). A rapid, sensitive, and accurate liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for simultaneous quantitation of β-sitosterol, campesterol and stigmasterol from dried leaf powder extract of Prosopis cineraria (Linn.) Druce. World Journal of Pharmaceutical Research.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1189493-66-0.

- Göktürk, S., et al. (2020). Effects of 4-Ethyl Resorcinol and 5-Methylresorcinol on Human Carbonic Anhydrase-I and Molecular Docking Study.

- ResearchGate. (2016). How to measure / detect Resorcinol on LC-MS/MS?.

- Jenke, D., et al. (2013).

- Benchchem. (n.d.). A Comparative Guide: 4-Ethylphenol-d5 Versus Non-Deuterated Internal Standards in Quantitative Analysis.

- Chanthong, C., et al. (2022).

- COSMILE Europe. (n.d.). 4-ETHYLRESORCINOL – Ingredient.

- PubChem. (n.d.). 4-Ethylresorcinol.

- Benchchem. (n.d.). The Gold Standard for Analytical Accuracy: A Guide to Method Validation Using 4-Ethylphenol-d5.

- ResearchGate. (2022). A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture.

- Semantic Scholar. (2014). Research Article Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique.

Sources

principle of using deuterated internal standards

An In-depth Technical Guide on the Principle and Application of Deuterated Internal Standards in Quantitative Mass Spectrometry

Abstract

This guide provides a comprehensive technical overview of the principles and best practices for utilizing deuterated internal standards (IS) in quantitative mass spectrometry. Moving beyond a simple procedural outline, this document delves into the fundamental causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core concepts of Isotope Dilution Mass Spectrometry (IDMS), the unique physicochemical advantages of deuterated standards, practical method development strategies, and advanced considerations such as isotopic effects and metabolic stability. The objective is to equip the reader with the authoritative knowledge required to implement robust, accurate, and self-validating quantitative workflows.

Part 1: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

At the heart of high-precision quantitative analysis lies the technique of Isotope Dilution Mass Spectrometry (IDMS). It is widely regarded as a primary ratio method, capable of achieving the highest metrological quality in chemical measurements. The fundamental premise of IDMS is the addition of a known quantity of an isotopically labeled form of the analyte to the sample at the earliest stage of the analytical workflow. This labeled compound, the internal standard (IS), becomes an ideal surrogate for the native, or unlabeled, analyte.

The power of this approach is its ability to control for variability throughout the entire experimental process. Any loss of analyte during sample extraction, purification, derivatization, or injection into the mass spectrometer will be mirrored by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the analyte and the IS based on their mass difference, the final measurement is a ratio of the two signals. This ratio remains constant regardless of sample loss, thereby correcting for procedural variations and ensuring high accuracy and precision.

Part 2: The Deuterated Standard: An Almost "Ideal" Internal Standard

For an internal standard to be effective, it must behave as identically as possible to the analyte it is meant to track. An ideal IS should share the same physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, while being uniquely distinguishable by the mass spectrometer. This is where stable isotope-labeled (SIL) compounds, particularly deuterated internal standards, excel.

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms (¹H) have been replaced by their heavier isotope, deuterium (²H). This substitution results in a compound that is chemically almost identical to the analyte but has a higher molecular weight.

Core Physicochemical Advantages:

-

Co-elution: Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's polarity and structure, the deuterated IS will exhibit nearly identical behavior during chromatographic separation (e.g., in Liquid Chromatography-Mass Spectrometry, LC-MS). This co-elution is critical because it ensures that both the analyte and the IS experience the same matrix effects at the point of ionization. Matrix effects, caused by co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the target analyte, are a primary source of error in quantitative MS. By co-eluting, the deuterated standard experiences the same degree of suppression or enhancement, and the ratio of analyte to IS remains constant, correcting for the effect.

-

Co-ionization: The ionization efficiency of the deuterated standard in the mass spectrometer's ion source (e.g., electrospray ionization - ESI) is virtually identical to that of the native analyte. This ensures that the response ratio directly reflects the concentration ratio.

Experimental Workflow: Sample Preparation with a Deuterated IS

The following diagram illustrates a typical workflow for quantitative analysis using a deuterated internal standard. The key step is the introduction of the IS at the very beginning of the process.

Caption: Workflow for sample analysis using a deuterated internal standard.

Part 3: Practical Application & Method Development

The successful implementation of a deuterated IS requires careful planning during method development.

Selection of the Deuterated Internal Standard

-

Degree of Deuteration: A sufficient number of deuterium atoms must be incorporated to provide a clear mass shift from the native analyte. A mass difference of +3 amu (atomic mass units) or more is generally recommended. This separation prevents isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., the ¹³C isotope) contributes to the signal of the IS.

-

Position of Deuteration: The deuterium labels should be placed on a part of the molecule that is not metabolically active and will not undergo chemical exchange. For example, placing deuterium on a hydroxyl (-OH) or amine (-NH₂) group is inadvisable, as these protons can easily exchange with protons from the solvent, leading to a loss of the label. Placing them on a stable, non-labile carbon position is essential.

Experimental Protocol: Preparation of Calibration Curve and QC Samples

This protocol describes the preparation of a calibration curve to quantify an analyte in a biological matrix (e.g., plasma).

-

Prepare Stock Solutions:

-

Prepare a primary stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent.

-

Prepare a primary stock solution of the deuterated internal standard (e.g., 1 mg/mL).

-

-

Prepare Working Solutions:

-

From the primary analyte stock, create a series of working standard solutions through serial dilution to cover the desired calibration range.

-

Prepare a single internal standard working solution at a fixed concentration that will be added to all samples (calibrators, QCs, and unknowns). A typical concentration might result in an MS signal that is in the mid-range of the calibration curve.

-

-

Spike Samples:

-

Aliquot the blank biological matrix into a set of tubes (e.g., 100 µL of blank plasma per tube).

-

Spike each tube with a small volume of the appropriate analyte working standard to create each calibrator level. The lowest level will be the Lower Limit of Quantification (LLOQ) and the highest will be the Upper Limit of Quantification (ULOQ).

-

Prepare Quality Control (QC) samples at a minimum of three levels (low, medium, high) in the same manner.

-

-

Add Internal Standard:

-

To every tube (calibrators, QCs, and the unknown samples), add the exact same volume of the internal standard working solution.

-

-

Sample Processing:

-

Proceed with the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for all samples.

-

-

Analysis:

-

Analyze the processed samples via LC-MS.

-

-

Quantification:

-

For each injection, calculate the peak area ratio of the analyte to the deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibrator samples.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: Common Adducts and Mass Shifts

When developing an MS method, it is crucial to know the expected mass-to-charge ratio (m/z) of both the analyte and the IS. The table below summarizes common adducts formed during ESI and the resulting m/z.

| Analyte MW | Deuteration (D) | Adduct | Analyte m/z | IS m/z | Mass Shift (Δm/z) |

| 300.0 | D3 (+3.018) | [M+H]⁺ | 301.0 | 304.018 | 3.018 |

| 300.0 | D5 (+5.030) | [M+H]⁺ | 301.0 | 306.030 | 5.030 |

| 450.0 | D4 (+4.024) | [M+Na]⁺ | 473.0 | 477.024 | 4.024 |

| 250.0 | D3 (+3.018) | [M-H]⁻ | 249.0 | 252.018 | 3.018 |

Part 4: Potential Pitfalls and Advanced Considerations

While deuterated standards are powerful tools, users must be aware of potential complications to ensure data integrity.

The Kinetic Isotope Effect (KIE)

The C-D bond is slightly stronger and shorter than the C-H bond. This difference can sometimes lead to a subtle change in chromatographic retention time, where the deuterated standard elutes slightly earlier than the native analyte. This phenomenon is known as the kinetic isotope effect. While often negligible, in highly efficient ultra-high-performance liquid chromatography (UHPLC) systems, this can result in partial or complete separation of the analyte and the IS. If the separation is significant, the two compounds may enter the ion source at different times and not experience the same matrix effects, violating a core assumption of the IDMS method.

Mitigation Strategies:

-

Careful selection of the deuteration position can minimize the KIE.

-

Modification of chromatographic conditions (e.g., gradient slope, temperature) can sometimes be used to force co-elution.

The diagram below illustrates how the kinetic isotope effect can lead to chromatographic separation, potentially compromising the correction for matrix effects.

Introduction: The Pursuit of Precision in Quantitative Analysis

An In-Depth Technical Guide: Leveraging Ethyl Resorcinol-d5 for High-Fidelity Quantitative Mass Spectrometry

In the landscape of drug development, clinical research, and analytical science, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a pillar of sensitive and selective quantification. However, the very sensitivity of the technique exposes it to significant analytical challenges that can compromise data integrity. The journey from sample to signal is fraught with potential variability, including sample loss during extraction, instrument drift, and, most notably, the unpredictable nature of matrix effects.[1][2] This guide delves into the core of these challenges and presents a robust solution through the principles of Isotope Dilution Mass Spectrometry (IDMS), exemplified by the application of this compound as a stable isotope-labeled internal standard.

Part 1: The Core Challenge: Navigating Matrix Effects and System Variability

The accuracy of quantitative LC-MS analysis is fundamentally dependent on a consistent, proportional relationship between an analyte's concentration and its measured signal intensity. Unfortunately, in real-world applications involving complex biological or environmental matrices (e.g., plasma, urine, tissue extracts), this relationship is often disrupted.[3]

1.1. The Phenomenon of Matrix Effects

Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[4][5] These effects manifest in two primary ways:

-

Ion Suppression: This is the most common form, where matrix components compete with the analyte for ionization in the MS source (e.g., electrospray ionization - ESI). This can occur through mechanisms like changes in droplet surface tension, which affects solvent evaporation, or neutralization of charged analyte ions in the gas phase.[6][7] The result is a suppressed, lower-than-expected signal for the analyte.

-

Ion Enhancement: Conversely, some matrix components can facilitate the ionization of the analyte, leading to an artificially inflated signal.[6]

Because the composition of the matrix can vary significantly from sample to sample, these effects are inconsistent and unpredictable, representing a major source of analytical error and imprecision.[3][5]

1.2. Other Sources of Analytical Variability

Beyond matrix effects, several other factors contribute to quantitative uncertainty:[1][2][8]

-

Inconsistent Sample Recovery: Multi-step extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) rarely yield 100% recovery, and the efficiency can differ between samples.

-

Injection Volume Precision: Minor variations in the volume of sample injected onto the LC column can lead to proportional changes in signal intensity.

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of a long analytical run due to changes in the ion source cleanliness, detector performance, or ambient conditions.[8]

Caption: Mechanism of Matrix Effect in an ESI Source.

Part 2: The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome these formidable challenges, a more sophisticated analytical approach is required than simple external calibration. The internal standard method, specifically using a Stable Isotope-Labeled (SIL) internal standard, is recognized as the gold standard for quantitative mass spectrometry.[9][10]

2.1. The Principle of the Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the workflow.[2][11] The quantification is then based on the ratio of the analyte's signal to the IS's signal. The ideal IS should be chemically and physically identical to the analyte so that it experiences the exact same sample processing losses and ionization effects.[12]

This is where SILs excel. A SIL is the analyte molecule in which one or more atoms have been replaced by a heavier stable isotope (e.g., ²H (Deuterium, D), ¹³C, ¹⁵N).[13] This substitution makes the SIL chemically identical to the analyte but distinguishable by its higher mass in the mass spectrometer.[14]

2.2. Isotope Dilution: The Power of the Ratio

The use of a SIL is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique renowned for its high accuracy.[][16][17] Because the SIL (e.g., this compound) and the native analyte (Ethyl Resorcinol) co-elute from the LC column and enter the MS source at the same time, any event that suppresses the analyte's signal will suppress the SIL's signal to the same degree.[18] Similarly, any loss during sample extraction affects both compounds equally.

Therefore, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration, effectively canceling out the sources of error.[16][19]

Caption: Logical Workflow of Isotope Dilution Mass Spectrometry.

Part 3: A Case Study: this compound

This compound is the deuterated form of 4-ethylresorcinol, a compound often used in cosmetic formulations for its skin-lightening properties and also studied for various biological activities.[20] Analyzing 4-ethylresorcinol in complex matrices like cosmetic creams or biological samples (plasma, skin tissue) necessitates a robust internal standard.

3.1. Properties of an Ideal SIL-IS: this compound

This compound is an exemplary SIL-IS because it fulfills the critical requirements:[12][13]

-

Chemical Identity: It shares the exact same chemical structure and properties as the native analyte, ensuring it co-elutes chromatographically and experiences identical extraction recovery and matrix effects.[14][21]

-

Sufficient Mass Shift: The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. This provides a +5 Da mass shift, which is easily resolved from the unlabeled analyte by the mass spectrometer and minimizes potential isotopic crosstalk.

-

Label Stability: The deuterium labels are placed on the ethyl group and the aromatic ring at non-exchangeable positions, ensuring the label is not lost during sample preparation or analysis.

-

High Isotopic Purity: Commercially available standards have high isotopic enrichment (e.g., ≥98%), meaning there is a negligible amount of the unlabeled analyte present in the internal standard solution, which prevents inflation of the analyte signal at low concentrations.[21]

Table 1: Physicochemical Properties of Ethyl Resorcinol and its d5-Isotopologue

| Property | 4-Ethylresorcinol (Analyte) | This compound (Internal Standard) | Significance for IDMS |

| Chemical Formula | C₈H₁₀O₂ | C₈H₅D₅O₂ | Identical core structure ensures identical chemical behavior (solubility, reactivity, polarity).[12] |

| Molecular Weight | 138.16 g/mol | 143.19 g/mol | The mass difference (+5 Da) allows for clear differentiation in the mass spectrometer without altering chromatographic behavior.[14][22] |

| CAS Number | 2896-60-8 | 1189493-66-0 | Unique identifiers for sourcing and documentation.[23] |

| Expected Behavior | - | Co-elutes with analyte | Critical for ensuring both compounds experience the same matrix effects at the same time.[18] |

| - | Exhibits identical extraction recovery | Ensures the ratio is unaffected by sample preparation losses.[24] | |

| - | Undergoes identical ionization | The foundational principle for correcting ion suppression/enhancement.[9] |

Part 4: Experimental Protocol: A Step-by-Step Guide

This section provides a validated, step-by-step methodology for using this compound in a quantitative LC-MS/MS workflow.

4.1. Materials and Reagents

-

4-Ethylresorcinol analytical standard

-

This compound (Internal Standard)

-

LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid (or other appropriate mobile phase modifier)

-

Blank matrix (e.g., human plasma, cosmetic base cream)

4.2. Workflow Protocol

Step 1: Preparation of Stock Solutions

-

Analyte Stock (S1): Accurately weigh ~10 mg of 4-ethylresorcinol and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Internal Standard Stock (IS-S1): Prepare a 1 mg/mL stock solution of this compound in the same manner.

-

Internal Standard Working Solution (IS-WS): Dilute the IS-S1 stock to a concentration that will yield a robust signal in the final sample extract (e.g., 100 ng/mL). This concentration should be consistent across all samples.

Step 2: Preparation of Calibration Curve Standards

-

Create a series of working stock solutions of the analyte by serially diluting the S1 stock.

-

In a set of clean tubes, add a fixed volume of the blank matrix.

-

Spike each matrix tube with a decreasing amount of the analyte working stocks to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Crucial Step: To each calibrator (and all unknown samples), add a small, fixed volume of the IS-WS (e.g., 10 µL of 100 ng/mL IS-WS). This ensures the final IS concentration is identical in every sample.[8]

Step 3: Sample Preparation (Example: Protein Precipitation for Plasma)

-

Aliquot 100 µL of unknown sample, calibrator, or QC into a microcentrifuge tube.

-

Add the fixed volume of IS-WS (e.g., 10 µL).

-

Add 300 µL of cold acetonitrile (protein precipitation agent).

-

Vortex vigorously for 1 minute to mix and precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

Step 4: LC-MS/MS Analysis

-

Liquid Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and retention for 4-ethylresorcinol. The analyte and IS should co-elute perfectly.

-

Mass Spectrometry (MRM Mode): Optimize the MS parameters for both the analyte and the IS. This involves finding the optimal precursor ion and one or two product ions for each compound.

-

Analyte (4-Ethylresorcinol): e.g., Precursor [M+H]⁺ m/z 139.1 -> Product m/z 109.1

-

IS (this compound): e.g., Precursor [M+H]⁺ m/z 144.1 -> Product m/z 114.1

-

-

Set up an acquisition method to monitor these specific transitions.

Step 5: Data Processing

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

-

Construct a calibration curve by plotting the PAR against the known concentration of the calibrators. Use a linear regression with 1/x or 1/x² weighting.

-

Determine the concentration of unknown samples by interpolating their calculated PAR onto this calibration curve.

Part 5: Data Interpretation: The Proof of Robustness

The true benefit of using this compound becomes evident when examining the raw data.

Table 2: Simulated Data Demonstrating the Power of Isotopic Dilution

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Observation |

| Calibrator 100 ng/mL (No Suppression) | 500,000 | 1,000,000 | 0.500 | 100.0 | Reference response in a clean matrix. |

| Unknown Sample A (100 ng/mL) | 250,000 | 500,000 | 0.500 | 100.0 | 50% Ion Suppression: Both signals are halved, but the ratio is preserved. |

| Unknown Sample B (100 ng/mL) | 125,000 | 250,000 | 0.500 | 100.0 | 75% Ion Suppression: Severe suppression, but the ratio remains constant. |

| Unknown Sample C (100 ng/mL) | 750,000 | 1,500,000 | 0.500 | 100.0 | 50% Ion Enhancement: Both signals are enhanced, but the ratio is unaffected. |

As Table 2 illustrates, even with drastic fluctuations in absolute peak area due to matrix effects, the peak area ratio remains stable, allowing for consistently accurate quantification. This self-validating system provides high confidence in the final reported concentrations.

Conclusion

In the demanding field of quantitative analysis, achieving accuracy and precision is non-negotiable. The inherent variability of sample preparation and LC-MS analysis, particularly from matrix effects, poses a significant threat to data reliability. The use of a stable isotope-labeled internal standard, such as this compound, within an Isotope Dilution Mass Spectrometry framework is not merely a best practice but a necessity for generating defensible, high-quality data. By perfectly mimicking the behavior of its unlabeled analogue, this compound acts as an ideal internal calibrant, effectively neutralizing sources of error and ensuring that the final reported concentration is a true reflection of the analyte's abundance in the sample. This approach elevates the robustness and trustworthiness of any quantitative assay, providing the high-fidelity results required by researchers, scientists, and drug development professionals.

References

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Ahmad, S. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]

-

Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Is Isotope Dilution Mass Spectrometry? YouTube. Retrieved from [Link]

-

Welch Materials, Inc. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

-

SCIEX. (2023). What is matrix effect and how is it quantified? Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Britannica. (2024). Isotope dilution. Retrieved from [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

- Odoemelam, V. U., & Okoro, H. K. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

- Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- Vanhaecke, F., & Degryse, P. (2012). Isotope Dilution Mass Spectrometry. In Isotopic Analysis: Fundamentals and Applications in the Geochemical and Environmental Sciences.

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]

- Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research.

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

- Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.

- Jäschke, A., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.

-

Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

- Anumol, T., et al. (2016). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome.

- Stasiuk, M., et al. (2016). Evaluation of cytotoxicity of 5-n-alkylresorcinol homologs and fraction on mouse fibroblast cell line L929.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. nebiolab.com [nebiolab.com]

- 3. What is matrix effect and how is it quantified? [sciex.com]

- 4. nebiolab.com [nebiolab.com]

- 5. welch-us.com [welch-us.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. resolvemass.ca [resolvemass.ca]

- 16. youtube.com [youtube.com]

- 17. osti.gov [osti.gov]

- 18. texilajournal.com [texilajournal.com]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. researchgate.net [researchgate.net]

- 21. resolvemass.ca [resolvemass.ca]

- 22. clearsynth.com [clearsynth.com]

- 23. scbt.com [scbt.com]

- 24. scispace.com [scispace.com]

Decoding the Certificate of Analysis: A Technical Guide to Ethyl Resorcinol-d5 as a Stable Isotope-Labeled Internal Standard

For researchers, analytical scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the cornerstone of data integrity, ensuring the identity, purity, and performance of critical reagents.[1][2][3] This guide provides an in-depth exploration of the CoA for ethyl resorcinol-d5, a deuterated stable isotope-labeled (SIL) internal standard. By dissecting each critical section of the CoA, we will illuminate the analytical science that underpins the certification of this essential tool in quantitative mass spectrometry.

The Critical Role of this compound in Modern Bioanalysis

This compound is the deuterated analogue of ethyl resorcinol, a compound with applications in pharmaceuticals and cosmetics.[4][5] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are the gold standard.[4][6] Their importance stems from a core principle: a SIL internal standard is chemically identical to the analyte of interest, differing only in mass due to isotopic substitution.[7] This near-perfect chemical mimicry allows it to co-elute and experience the same physical and chemical variations as the target analyte during sample preparation, chromatography, and ionization.[4] By adding a known amount of this compound to a sample at the outset, any analyte loss or signal fluctuation can be precisely corrected for by measuring the ratio of the analyte to the SIL internal standard.[4] This technique, known as isotope dilution mass spectrometry, is fundamental to achieving the highest levels of accuracy and precision in bioanalytical methods.

Below is a diagram illustrating the structural relationship between ethyl resorcinol and its deuterated counterpart, this compound.

Caption: Structural comparison of Ethyl Resorcinol and this compound.

Deconstructing the Certificate of Analysis: A Section-by-Section Interpretation

A CoA is a formal quality document that provides detailed information about a specific batch or lot of a chemical product.[1] It certifies that the material has been tested and meets its predetermined specifications. Let's delve into the key sections of a typical CoA for this compound.

Section 1: Product Identification and General Properties

This initial section provides fundamental information for traceability and safe handling.

| Parameter | Example Value | Significance |

| Product Name | This compound | The common chemical name with the isotopic label designation. |

| Catalogue Number | CS-T-54585 | A unique identifier assigned by the manufacturer for product tracking. |

| CAS Number | 1189493-66-0 | A unique numerical identifier assigned by the Chemical Abstracts Service.[8] |

| Molecular Formula | C₈H₅D₅O₂ | Denotes the elemental composition, specifying the five deuterium atoms.[8] |

| Molecular Weight | 143.19 g/mol | The mass of one mole of the substance, accounting for the heavier deuterium isotope.[8] |

| Storage Condition | 2-8°C, Protect from Light | Essential for maintaining the stability and integrity of the standard over its shelf life. |

Proper storage is critical. Deuterated compounds, like many high-purity organic chemicals, should be stored in tightly sealed, light-resistant containers at the recommended temperature to prevent degradation and contamination from atmospheric moisture.[9][10]

Section 2: Analytical Data for Identity, Purity, and Isotopic Enrichment

This is the core of the CoA, presenting the empirical data that validates the quality of the standard. The following workflow diagram illustrates the typical certification process for a reference standard like this compound.

Sources

- 1. Resorcinol [drugfuture.com]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles | Dwiastuti | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 4-Ethylresorcinol-d5

Prepared by: Gemini, Senior Application Scientist

4-Ethylresorcinol is a resorcinol derivative known for its use as a skin-lightening agent and antioxidant in cosmetic and pharmaceutical applications.[1] The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), is a critical technique in modern drug development. Deuterium-labeled compounds, or isotopologues, serve as invaluable tools for several reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the site of deuteration. This phenomenon, known as the kinetic isotope effect (KIE), can be leveraged to improve a drug's pharmacokinetic profile, potentially leading to lower required doses and reduced off-target effects.[2]

Furthermore, deuterated molecules are essential as internal standards in quantitative bioanalysis using mass spectrometry, allowing for precise measurement of drug concentrations in biological matrices.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of 4-ethylresorcinol-d5, with a specific focus on the five deuterium atoms located on the ethyl group. It further details the rigorous analytical techniques required to validate the final product's structural integrity and, crucially, its isotopic purity.

Part 1: A Validated Synthetic Pathway to 4-Ethylresorcinol-d5

The synthesis of isotopically labeled compounds demands a strategic approach where the deuterium labels are introduced efficiently and selectively from commercially available, highly enriched starting materials. A common route to 4-alkylresorcinols involves the Friedel-Crafts acylation of resorcinol followed by reduction of the resulting ketone.[4][5] This general pathway is adapted here to incorporate the deuterium labels onto the ethyl moiety.

The chosen two-step strategy involves:

-

Friedel-Crafts Acylation: Reaction of resorcinol with a deuterated acetylating agent (acetyl-d3 chloride) to form 2,4-dihydroxyacetophenone-d3.

-

Catalytic Deuteration: Reduction of the ketone in 2,4-dihydroxyacetophenone-d3 using deuterium gas (D₂) over a palladium catalyst to yield the target compound, 4-ethylresorcinol-d5.

This pathway is selected for its high efficiency and the directness with which it incorporates the five deuterium atoms from two separate, high-purity isotopic sources (acetyl-d3 chloride and D₂ gas).

Experimental Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone-d3

This procedure utilizes a Friedel-Crafts acylation reaction. Anhydrous conditions are critical for the success of this step, as the Lewis acid catalyst (AlCl₃) is highly water-sensitive.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Resorcinol | 110.11 | 10.0 g | 90.8 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 26.0 g | 195.0 |

| Acetyl-d3 Chloride (CD₃COCl) | 81.51 | 7.8 g | 95.7 |

| Anhydrous Nitrobenzene | - | 100 mL | - |

| Hydrochloric Acid (5 M) | - | 150 mL | - |

| Dichloromethane (DCM) | - | 3 x 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (26.0 g) and anhydrous nitrobenzene (100 mL).

-

Catalyst Complex Formation: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl-d3 chloride (7.8 g) via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Substrate Addition: To the resulting slurry, add a solution of resorcinol (10.0 g) in anhydrous nitrobenzene (50 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (50 mL) in a 1 L beaker with vigorous stirring. This step is highly exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane (3 x 100 mL). Combine all organic layers.

-

Purification: Wash the combined organic layers with 5 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from hot water to yield 2,4-dihydroxyacetophenone-d3 as a solid.

Experimental Protocol 2: Synthesis of 4-Ethylresorcinol-d5

This step reduces the ketone to a methylene group while simultaneously adding two deuterium atoms via catalytic deuteration. This reaction is performed under pressure and requires specialized equipment.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 2,4-Dihydroxyacetophenone-d3 | 155.18 | 5.0 g | 32.2 |

| Palladium on Carbon (10% Pd, 50% wet) | - | 0.5 g | - |

| Deuterium Gas (D₂) | 4.03 | - | - |

| Ethanol-d1 (EtOD) or Acetic Acid-d4 | - | 100 mL | - |

Procedure

-

Reactor Charging: In the stainless-steel vessel of a high-pressure hydrogenation apparatus (e.g., a Parr shaker), add 2,4-dihydroxyacetophenone-d3 (5.0 g) and the palladium on carbon catalyst (0.5 g).

-

Solvent Addition: Add the deuterated solvent (100 mL of ethanol-d1 or acetic acid-d4). The choice of a deuterated solvent minimizes isotopic dilution from H-D exchange with the solvent.

-

Inerting and Pressurizing: Seal the reactor. Purge the vessel three times with nitrogen gas, followed by three purges with deuterium gas to remove all air.

-

Reaction: Pressurize the reactor with deuterium gas to 50-100 psi. Heat the mixture to 40-50 °C and agitate (shake or stir) vigorously. The reaction progress is monitored by the uptake of D₂ gas. The reaction is typically complete within 6-12 hours.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. Purge the system with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of ethanol. Concentrate the filtrate under reduced pressure. The resulting crude 4-ethylresorcinol-d5 can be purified by recrystallization (e.g., from a chloroform/hexane mixture) to yield the final product.[6]

Part 2: Isotopic Purity and Structural Integrity Assessment

Confirming the isotopic purity and the precise location of the deuterium atoms is as important as the synthesis itself. A multi-technique analytical approach is non-negotiable for regulatory and scientific rigor.[7] The primary methods employed are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Method 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive tool for determining the distribution of isotopologues in the final product.[8][9] It separates and quantifies molecules based on their exact mass, allowing for the clear resolution of species that differ only by the number of deuterium atoms.

Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of 4-ethylresorcinol-d5 (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatography: Inject the sample onto a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use a standard C18 column to chromatographically separate the analyte from any potential impurities.

-

Mass Spectrometry: Acquire full-scan mass spectra in positive or negative electrospray ionization (ESI) mode. The high resolution (>20,000 FWHM) is critical to resolve isotopic peaks from potential interferences.

-

Data Analysis:

-

Extract the ion chromatogram for the target compound.

-

From the mass spectrum corresponding to the chromatographic peak, identify the cluster of ions for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Integrate the peak area for each isotopologue (d0 through d5).

-

Calculate the percentage of each species to determine the overall species abundance.[10]

-

Expected Data The analysis should provide the relative abundance of each isotopologue. A successful synthesis will show the d5 species as the most abundant by a significant margin.

| Isotopologue | Description | Expected [M+H]⁺ (Da) | Expected Abundance |

| d0 | Unlabeled | 139.0754 | < 0.1% |

| d1 | Single D | 140.0817 | < 0.5% |

| d2 | Double D | 141.0880 | < 1.0% |

| d3 | Triple D | 142.0942 | < 2.0% |

| d4 | Quadruple D | 143.1005 | ~ 5-10% |

| d5 | Target | 144.1068 | > 90% |

Note: The expected abundance depends heavily on the isotopic enrichment of the starting materials (CD₃COCl and D₂ gas).

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR confirms the location of the deuterium labels and provides a quantitative measure of isotopic enrichment at each specific position.[3][11]

Protocol: ¹H and ²H NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of 4-ethylresorcinol-d5 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). Add a known quantity of an internal standard with a sharp, isolated peak (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 > 5 x T₁) to allow for full signal relaxation.

-

Analysis: The signals for the ethyl protons (-CH₂- and -CH₃) should be significantly diminished. By comparing the integral of the residual proton signals in the ethyl group to the integral of a non-deuterated aromatic proton (e.g., at position 5) or the internal standard, the percent of deuterium incorporation at the ethyl positions can be calculated.[11] For example, if the aromatic proton at position 5 integrates to 1.00 H, a residual signal for the methylene group integrating to 0.02 H indicates 99% deuteration at that position.

-

-

²H NMR Acquisition:

-

Acquire a ²H (deuterium) NMR spectrum. This experiment directly observes the deuterium nuclei.

-

Analysis: The spectrum should show two primary signals corresponding to the deuterium atoms on the methylene (-CD₂-) and methyl (-CD₃) groups of the ethyl chain, confirming their location. The relative integration of these peaks should be approximately 2:3.[12]

-

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis of 4-ethylresorcinol-d5. The strategic selection of a two-step synthesis starting from resorcinol allows for the efficient and high-yield incorporation of deuterium labels onto the ethyl group. The cornerstone of this process, however, is the rigorous analytical validation. The orthogonal techniques of high-resolution mass spectrometry and multinuclear NMR spectroscopy provide a complete and trustworthy assessment of the final product. HRMS confirms the successful synthesis of the target d5 isotopologue and quantifies the distribution of all species, while NMR verifies the precise location of the deuterium atoms and the isotopic enrichment at each site. This combined approach ensures that the final material meets the stringent identity and purity requirements for advanced pharmaceutical research and development.

References

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. (2025). Available from: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]

-

Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024–2031. Available from: [Link]

-

Gómez-Pérez, M. C., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(1), 1-8. Available from: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. (2025). Available from: [Link]

-

Malone, J., Thompson, A., & Chahrour, O. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link]

-

Preparation of 4-ethylresorcinol. PrepChem.com. Available from: [Link]

-

Dondas, H. A., et al. (2000). A simple procedure for the deuteriation of phenols. Journal of Labelled Compounds and Radiopharmaceuticals, 43(9), 817-823. Available from: [Link]

-

Ingold, K. U., & Puddington, I. E. (1959). DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS. Canadian Journal of Chemistry, 37(7), 1223-1227. Available from: [Link]

-

Phenol and Deuterated Sulphuric Acid. Chemistry Stack Exchange. (2018). Available from: [Link]

-

Esselman, B. J., et al. (2014). Dual Studies on a Hydrogen-Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(8), 1220–1223. Available from: [Link]

-

Process For Manufacturing 4 Alkyl Resorcinol Derivatives. Quick Company. Available from: [Link]

-

The reaction scheme for the site-selective deuteration of phenol. ResearchGate. Available from: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Conway, J. (n.d.). Available from: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [Link]

-

Li, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Available from: [Link]

-

Esselman, B. J., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(8), 1220-1223. Available from: [Link]

-

Esselman, B. J., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(8), 1220-1223. Available from: [Link]

- Process for the preparation of 4-alkyl resorcinol esters. Google Patents. (WO2004052827A1).

- Preparation method of 4-alkylresorcinol. Google Patents. (CN113582816A).

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 65(13.1), 329-336. Available from: [Link]

-

Resorcinol. Wikipedia. Available from: [Link]

-

Deuterium labelling of pharmaceuticals. ResearchGate. Available from: [Link]

-

Deuterium Labeling Reaction. Chem-Station Int. Ed. (2015). Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 6. prepchem.com [prepchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. isotope.com [isotope.com]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Quintessential Guide to Stable Isotope Labeled 4-Ethylresorcinol: Applications in Advanced Bioanalysis and Metabolism

Abstract

The strategic incorporation of stable isotopes into pharmacologically active molecules represents a cornerstone of modern drug discovery and development. This guide provides an in-depth technical exploration of stable isotope-labeled 4-ethylresorcinol, with a particular focus on its deuterated analogue, 4-ethylresorcinol-d5. We delve into the core principles of its application as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust bioanalysis, and its utility as a tracer in discerning metabolic pathways and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights to leverage this critical tool in their research endeavors.

Introduction: The Power of Stable Isotopes in Pharmaceutical Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (²H or D) for hydrogen (¹H), carbon-13 (¹³C) for carbon-¹²C, or nitrogen-15 (¹⁵N) for nitrogen-¹⁴N.[1][2] Unlike their radioisotope counterparts, stable isotopes are non-radioactive, ensuring safety in handling and experimentation.[2] The key advantage of this substitution lies in the mass difference it imparts to the molecule without significantly altering its chemical and physical properties.[2][3] This subtle yet powerful modification makes stable isotope-labeled compounds invaluable tools in a multitude of scientific disciplines, particularly in pharmaceutical research.[3]

The applications of stable isotope-labeled compounds are extensive and include:

-

Internal Standards in Bioanalysis: They are considered the "gold standard" for internal standards in quantitative mass spectrometry, co-eluting with the unlabeled analyte and compensating for variability in sample preparation and instrument response.[4][5]

-

Metabolism and Pharmacokinetic (DMPK) Studies: Labeled compounds allow for the unambiguous tracking of a drug and its metabolites in complex biological matrices.[1][6]

-

Elucidation of Reaction Mechanisms: They are instrumental in understanding chemical and biochemical reaction pathways.[1]

This guide will focus on the practical applications of stable isotope-labeled 4-ethylresorcinol, a compound of interest for its biological activities, including its effects on melanin synthesis.[7][8][9]

Stable Isotope Labeled 4-Ethylresorcinol: A Bioanalytical Perspective

4-Ethylresorcinol (Figure 1) is a resorcinol derivative with demonstrated biological activity.[2][10][11] For accurate and precise quantification in biological matrices such as plasma, urine, or tissue homogenates, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as 4-ethylresorcinol-d5, is paramount for developing a reliable LC-MS/MS assay.

Figure 1. Chemical Structures of 4-Ethylresorcinol and its Deuterated Isotopologue.

Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard is central to the principle of Isotope Dilution Mass Spectrometry (IDMS).[12][13][14][15] This highly accurate quantification technique involves adding a known amount of the labeled internal standard to a sample containing an unknown amount of the unlabeled analyte.[12][14][15] The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. Since the analyte and the internal standard have nearly identical chemical and physical properties, they experience the same losses during sample preparation and exhibit similar ionization efficiencies in the mass spectrometer.[1] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.[12][14][15]

The workflow for a typical bioanalytical assay using stable isotope-labeled ethyl resorcinol is depicted below.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: LC-MS/MS Quantification of 4-Ethylresorcinol in Human Plasma

The following protocol is an illustrative example for the quantification of 4-ethylresorcinol in human plasma using 4-ethylresorcinol-d5 as an internal standard. This protocol adheres to the general principles outlined in regulatory guidelines from the FDA and EMA.[14][15][16][17][18][19]

2.2.1. Materials and Reagents

-

4-Ethylresorcinol (≥98% purity)

-

4-Ethylresorcinol-d5 (≥98% purity, ≥99% isotopic purity)

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-ethylresorcinol and 4-ethylresorcinol-d5 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the 4-ethylresorcinol stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 4-ethylresorcinol-d5 stock solution in 50:50 methanol:water.

2.2.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | 4-Ethylresorcinol: m/z 137.1 → 107.1 4-Ethylresorcinol-d5: m/z 142.1 → 112.1 |

| Collision Energy | Optimized for each transition |

2.2.5. Method Validation A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH M10).[20][18] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources. Response in blank should be <20% of the LLOQ for the analyte and <5% for the IS.[10] |

| Calibration Curve | At least 6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[20] |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%bias) within ±15% of nominal (±20% at LLOQ) for QC samples at low, mid, and high concentrations.[10][16] |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor from at least six different lots of matrix should not be greater than 15%.[16] |

| Recovery | Consistent and reproducible across the concentration range. |

| Stability | Analyte should be stable in the biological matrix under expected storage and processing conditions (freeze-thaw, short-term, long-term). Stability samples should be within ±15% of the nominal concentration.[16] |

Potential Challenges and Considerations with Deuterated Standards

While deuterated standards are widely used, it is crucial to be aware of potential challenges:

-

Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms at labile positions (e.g., on heteroatoms) can exchange with protons from the solvent, leading to a loss of the isotopic label.[21] Careful selection of the labeling position during synthesis is critical to avoid this.

-

Chromatographic Shift: The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the deuterated standard and the unlabeled analyte.[1][22] This can be problematic if it leads to differential matrix effects.[23]

-

Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).[22] The isotopic purity of the standard should be high.

Applications in Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled 4-ethylresorcinol is an indispensable tool for elucidating the metabolic fate and pharmacokinetic profile of the parent compound.[1][6]

Metabolite Identification

By administering a mixture of labeled and unlabeled 4-ethylresorcinol, metabolites can be readily identified in complex biological matrices. The metabolites will exhibit a characteristic isotopic pattern in the mass spectrum, making them distinguishable from endogenous compounds. Resorcinol itself is known to be metabolized to glucuronide and sulfate conjugates, and it is highly probable that 4-ethylresorcinol follows a similar metabolic pathway.[24]

Caption: Potential metabolic pathways of 4-ethylresorcinol.

In Vitro and In Vivo Pharmacokinetic Studies

Stable isotope-labeled 4-ethylresorcinol can be used in various in vitro and in vivo studies to determine key pharmacokinetic parameters.[25][26][27][28]

3.2.1. In Vitro Metabolism Studies

-

Liver Microsomes and Hepatocytes: Incubating labeled 4-ethylresorcinol with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) can provide insights into metabolic stability and potential species differences in metabolism.[27]

-

CYP450 Reaction Phenotyping: Using a panel of recombinant human CYP enzymes, the specific enzymes responsible for the metabolism of 4-ethylresorcinol can be identified.[27]

3.2.2. In Vivo Pharmacokinetic Studies A typical in vivo pharmacokinetic study in a preclinical species like the rat would involve administering a defined dose of 4-ethylresorcinol and collecting blood samples at various time points. The concentration of 4-ethylresorcinol in plasma is then determined using the validated LC-MS/MS method with the deuterated internal standard. This allows for the calculation of key parameters such as:

-

Half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Area under the curve (AUC)

-

Bioavailability (F%)

Synthesis of Stable Isotope Labeled 4-Ethylresorcinol

The synthesis of stable isotope-labeled compounds requires careful planning to introduce the label at a chemically stable position.[26] A plausible synthetic route for 4-ethylresorcinol-d5 can be adapted from the known synthesis of the unlabeled compound.[3][4][29][30][31] One common approach involves the reduction of 2,4-dihydroxyacetophenone.[29] To introduce the deuterium labels, a deuterated reducing agent or a deuterium source would be used in the reduction step.

Illustrative Synthetic Scheme:

Caption: Conceptual synthetic route to 4-ethylresorcinol-d5.

A detailed synthetic protocol would involve multiple steps and purification procedures to ensure high chemical and isotopic purity.

Conclusion

Stable isotope-labeled 4-ethylresorcinol, particularly its deuterated form, is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application as an internal standard in LC-MS/MS bioanalysis ensures the accuracy, precision, and reliability of quantitative data, which is fundamental for regulatory submissions. Furthermore, its use as a tracer in DMPK studies provides invaluable insights into the metabolic fate and pharmacokinetic properties of this biologically active molecule. By understanding the principles of its application and being mindful of the potential challenges, researchers can effectively leverage stable isotope-labeled 4-ethylresorcinol to advance their research and development programs.

References

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). PubMed. [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. [Link]

-